Penclomedine
Overview
Description
Penclomedine is a synthetic α-picoline derivative that has garnered attention for its potential antitumor properties. Initially synthesized by Dow Chemicals as a potential fungicide, its pronounced activity against various cancer models has made it a subject of interest in clinical studies . The chemical formula for this compound is C₈H₆Cl₅NO₂, and it is known for its multi-chlorinated pyridine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penclomedine is synthesized through a series of chemical reactions involving α-picoline derivatives. The primary synthetic route includes the chlorination of α-picoline followed by methoxylation to introduce methoxy groups at specific positions on the pyridine ring . The reaction conditions typically involve the use of chlorinating agents and methanol under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors for chlorination and methoxylation, followed by purification steps such as crystallization and distillation to obtain the final product. The process is designed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Penclomedine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form penclomic acid and other oxidized metabolites.
Reduction: Under anaerobic conditions, this compound can be reduced to form dimers and other reduced metabolites.
Substitution: The chlorinated positions on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anaerobic conditions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Penclomic acid and 4-demethylthis compound.
Reduction: this compound dimers and other reduced metabolites.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of multi-chlorinated pyridines.
Biology: Investigated for its effects on cellular processes and its potential as a research tool in cell biology.
Medicine: Primarily studied for its antitumor properties. .
Industry: Initially synthesized as a potential fungicide, though its primary interest now lies in its medical applications.
Mechanism of Action
The exact mechanism of action of Penclomedine is not fully understood. it is believed to exert its effects through the induction of DNA damage and inhibition of DNA repair mechanisms . This leads to cell cycle arrest and apoptosis in cancer cells. This compound’s metabolites, such as 4-demethylthis compound, also contribute to its antitumor activity .
Comparison with Similar Compounds
Penclomedine can be compared with other multi-chlorinated pyridine derivatives such as:
DDT (Dichlorodiphenyltrichloroethane): Both compounds share similar lipophilic properties and undergo similar metabolic pathways.
Hexachlorobenzene: Similar in terms of chlorination and lipophilicity, but differs in its primary use as a fungicide.
Uniqueness: this compound’s uniqueness lies in its pronounced antitumor activity and its potential for clinical development as an anticancer agent. Unlike DDT and Hexachlorobenzene, which are primarily used as pesticides, this compound’s primary interest is in its medical applications .
Properties
IUPAC Name |
3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl5NO2/c1-15-5-3(9)6(8(11,12)13)14-7(16-2)4(5)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPGIORVGSQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)OC)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148365 | |
Record name | Penclomedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), Acetate buffer (pH 4) < 1 (mg/mL), Carbonate buffer (pH 9) < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Ethanol (95 %) 20-25 (mg/mL), Methanol 30-33 (mg/mL), n-Butanol 45-50 (mg/mL), Acetone > 100 (mg/mL), Chloroform > 100 (mg/mL), Toluene > 100 (mg/mL), DMF 45-50 (mg/mL), DMSO 45-50 (mg/mL) | |
Record name | PENCLOMIDINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338720%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
108030-77-9 | |
Record name | Penclomedine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108030-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penclomedine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108030779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penclomedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENCLOMEDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Penclomedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENCLOMEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q80IL7CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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